3(2H)-Benzofuranone, 6-methoxy-, oxime

Physicochemical characterization Crystallinity Formulation science

3(2H)-Benzofuranone, 6-methoxy-, oxime (CAS 109926-34-3) is a heterocyclic oxime derivative featuring a methoxy substituent at the 6-position of the benzofuranone scaffold. Its molecular formula is C₉H₉NO₃ and its molecular weight is 179.17 g/mol.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 109926-34-3
Cat. No. B12472792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Benzofuranone, 6-methoxy-, oxime
CAS109926-34-3
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=NO)CO2
InChIInChI=1S/C9H9NO3/c1-12-6-2-3-7-8(10-11)5-13-9(7)4-6/h2-4,11H,5H2,1H3
InChIKeyYYHALSQIUVXMSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3(2H)-Benzofuranone, 6-methoxy-, oxime (CAS 109926-34-3) – Procurement-Relevant Physicochemical Profile


3(2H)-Benzofuranone, 6-methoxy-, oxime (CAS 109926-34-3) is a heterocyclic oxime derivative featuring a methoxy substituent at the 6-position of the benzofuranone scaffold. Its molecular formula is C₉H₉NO₃ and its molecular weight is 179.17 g/mol . The compound is primarily employed as a synthetic intermediate in the preparation of biologically active benzofuran derivatives and agrochemicals, where the oxime functionality serves as a precursor for further transformation .

Why 6-Methoxy Substitution on Benzofuranone Oxime Is Not a Trivial Interchange for Research Procurement


Direct substitution of 3(2H)-benzofuranone, 6-methoxy-, oxime with the unsubstituted parent oxime (CAS 82415-84-7) or other in-class analogs is scientifically unwarranted without qualification. The 6-methoxy group introduces measurable differences in melting point (128–130 °C vs. 158–161 °C) , predicted pKa (11.04 vs. 10.71) , hydrogen‑bond acceptor count (4 vs. 3) [1], and topological polar surface area (51 Ų vs. 41.8 Ų) [1]. These physicochemical disparities can alter solubility, reactivity, crystallization behavior, and biological target engagement. Consequently, interchanging compounds without experimental verification risks compromised synthetic yields, irreproducible biological data, and failed procurement decisions.

Quantitative Differentiation Evidence for 3(2H)-Benzofuranone, 6-methoxy-, oxime Against Closest Analogs


Melting Point Reduction of ~30 °C Relative to Unsubstituted Benzofuranone Oxime

The target compound exhibits a melting point of 128–130 °C , which is approximately 30 °C lower than the 158–161 °C reported for the unsubstituted parent 3(2H)-benzofuranone oxime (CAS 82415-84-7) . This substantial depression indicates weaker intermolecular forces in the crystalline lattice, attributable to the 6-methoxy substituent.

Physicochemical characterization Crystallinity Formulation science

Predicted pKa Elevation of 0.33 Units Impacting Ionization State Under Physiological Conditions

The predicted acid dissociation constant (pKa) for the oxime hydroxyl of the target compound is 11.04 ± 0.20 , compared to 10.71 ± 0.20 for the unsubstituted analog . The +0.33 unit shift reflects the electron-donating effect of the 6-methoxy group, stabilizing the neutral oxime form over a broader pH range.

Ionization constant ADME profiling Drug-likeness

Hydrogen Bond Acceptor Count Increased from 3 to 4 by the 6-Methoxy Oxygen

The target compound possesses four hydrogen-bond acceptor (HBA) atoms (oxime N, oxime O, furan O, methoxy O) , whereas the unsubstituted parent oxime has three HBA atoms (oxime N, oxime O, furan O) [1]. The additional acceptor is the methoxy oxygen at the 6-position.

Hydrogen bonding Molecular recognition Structure-activity relationships

Topological Polar Surface Area (TPSA) Increase of 9.2 Ų Indicating Reduced Passive Membrane Permeability

The topological polar surface area (TPSA) of the target compound is 51 Ų , compared to 41.8 Ų for the unsubstituted parent oxime [1]. The 9.2 Ų increase arises from the methoxy oxygen contribution and correlates with reduced passive transcellular permeability in standard ADME models.

Membrane permeability Drug-likeness ADME optimization

6-Methoxy Group as a Synthetic Diversification Handle in Agrochemical Intermediate Chemistry

The 6-methoxy substituent enables chemoselective transformations (e.g., demethylation to the phenol, O-alkylation, or directed ortho-metalation) that are unavailable to the unsubstituted parent oxime. Benzofuranone oximes, including methoxy-substituted variants, are disclosed as key intermediates in the Bayer process for fungicidal benzofuranyl alkanoates [1], underscoring their industrial synthetic relevance.

Synthetic chemistry Agrochemical intermediates Benzofuran functionalization

Procurement-Relevant Application Scenarios for 3(2H)-Benzofuranone, 6-methoxy-, oxime (CAS 109926-34-3)


Temperature-Sensitive Synthesis Where Lower Melting Point Reduces Thermal Stress

In multi-step syntheses involving heat-labile intermediates, the 128–130 °C melting point of the 6-methoxy oxime permits gentler processing conditions compared to the 158–161 °C required for the unsubstituted parent oxime [1]. This can preserve the integrity of sensitive functional groups and improve overall yield in sequences targeting benzofuran-based agrochemicals or pharmaceuticals.

pH-Dependent Purification Exploiting Elevated pKa for Selective Extraction

The predicted pKa of 11.04 enables selective separation from acidic or neutral impurities by pH-controlled liquid–liquid extraction at moderately alkaline conditions where the unsubstituted analog (pKa 10.71) would already be partially ionized [1]. This differential ionization behavior can simplify downstream purification workflows at pilot scale.

Structure-Guided Lead Optimization Leveraging Differential H-Bond Acceptor Capacity

Medicinal chemists targeting protein active sites with hydrogen-bond donor residues can exploit the fourth H-bond acceptor site introduced by the 6-methoxy group [1]. Molecular docking studies may reveal binding poses for the methoxy oxime that are sterically inaccessible to the 3-HBA parent scaffold, potentially improving target selectivity profiles.

Late-Stage Diversification via Methoxy Demethylation or O-Alkylation in Agrochemical Programs

Benzofuranone oximes are established intermediates in fungicide production, as disclosed in Bayer's US-6603025-B1 patent [1]. The 6-methoxy variant adds a synthetic handle for chemoselective demethylation to a phenol, enabling subsequent etherification, esterification, or glycosylation to generate focused libraries of benzofuran derivatives for antifungal screening.

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